1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the trifluoromethylthio group into the aromatic ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process often employs reagents such as silver trifluoromethanesulfonate (AgSCF3) and oxidants under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and membrane permeability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1-Chloro-3-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Comparison: 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both a chloro group and a trifluoromethylthio group on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H8ClF3OS |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-8(15)6-3-4-7(11)9(5-6)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
GNZJOEPZMDYYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
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